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molecular formula C21H22N2O2 B8282200 9-(((4-Methoxyphenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol CAS No. 104628-28-6

9-(((4-Methoxyphenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol

Cat. No. B8282200
M. Wt: 334.4 g/mol
InChI Key: GKQCJUSPLSEUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04754050

Procedure details

3,4-Dihydro-9-(4-methoxybenzylamino)acridin-1(2H)-one (4.25 g) was dissolved in 75 ml of dry THF and chilled with ice-water. 1M lithium aluminum hydride in THF (7.0 ml) was then added dropwise. After 15 minutes the reaction was quenched by the sequential dropwise addition of 0.4 ml of water, 0.4 ml of 15% sodium hydride and 1.2 ml of water. The inorganic salts were filtered off, the solvents were evaporated, and the residue recrystallized from dichloromethane-ether to give 3.0 g of analytically pure product, mp 163°-165° C.
Name
3,4-Dihydro-9-(4-methoxybenzylamino)acridin-1(2H)-one
Quantity
4.25 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:25]=[CH:24][C:6]([CH2:7][NH:8][C:9]2[C:10]3[C:15]([N:16]=[C:17]4[C:22]=2[C:21](=[O:23])[CH2:20][CH2:19][CH2:18]4)=[CH:14][CH:13]=[CH:12][CH:11]=3)=[CH:5][CH:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][NH:8][C:9]2[C:10]3[C:15]([N:16]=[C:17]4[C:22]=2[CH:21]([OH:23])[CH2:20][CH2:19][CH2:18]4)=[CH:14][CH:13]=[CH:12][CH:11]=3)=[CH:24][CH:25]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
3,4-Dihydro-9-(4-methoxybenzylamino)acridin-1(2H)-one
Quantity
4.25 g
Type
reactant
Smiles
COC1=CC=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)=O)C=C1
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 15 minutes the reaction was quenched by the sequential dropwise addition of 0.4 ml of water, 0.4 ml of 15% sodium hydride and 1.2 ml of water
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The inorganic salts were filtered off
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from dichloromethane-ether
CUSTOM
Type
CUSTOM
Details
to give 3.0 g of analytically pure product, mp 163°-165° C.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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